1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile, can be achieved through various methods. Some common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form piperazine derivatives.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperazine rings.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-containing drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine:
1,4-Bis(2-hydroxyethyl)piperazine: Another piperazine derivative with applications in the synthesis of pharmaceuticals and polymers.
Uniqueness
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,4-bis(3-ethoxypropanoyl)piperazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-3-21-9-5-14(19)17-7-8-18(13(11-16)12-17)15(20)6-10-22-4-2/h13H,3-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQYGBQMBNZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCN(C(C1)C#N)C(=O)CCOCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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